molecular formula C17H22N2S B1259358 6-Methyl Pergolide

6-Methyl Pergolide

Cat. No.: B1259358
M. Wt: 286.4 g/mol
InChI Key: HEZLHSNBFOCKCQ-DJSGYFEHSA-N
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Description

6-Methyl Pergolide is a derivative of pergolide, an ergoline-based dopamine receptor agonist. It is primarily known for its potent activity on dopamine receptors, particularly D2 and D1, as well as serotonin receptors such as 5-HT2A and 5-HT2B . This compound has been explored for its potential therapeutic applications, especially in the treatment of Parkinson’s disease and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl Pergolide involves several steps, starting from the basic ergoline structure. One common method includes the alkylation of pergolide with a methylating agent to introduce the methyl group at the 6-position. The reaction typically requires a strong base and a suitable solvent to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl Pergolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the reactive sites .

Mechanism of Action

6-Methyl Pergolide exerts its effects primarily through its action on dopamine and serotonin receptors. It acts as an agonist at dopamine D2 and D1 receptors, leading to increased dopaminergic activity. This mechanism is crucial for its therapeutic effects in Parkinson’s disease, where dopamine levels are typically reduced . Additionally, its interaction with serotonin receptors contributes to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 6-Methyl Pergolide is unique due to the presence of the methyl group at the 6-position, which can influence its pharmacokinetics and receptor binding properties. This modification can enhance its selectivity and potency compared to other similar compounds .

Properties

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

(6aR,9R,10aR)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14-,16-/m1/s1

InChI Key

HEZLHSNBFOCKCQ-DJSGYFEHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Synonyms

6-methyl-8-((methylthio)methyl)ergoline (8beta)
6-methyl-8-((methylthio)methyl)ergoline monomesylate, (8beta)-isomer
LY 116467
LY-116467

Origin of Product

United States

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